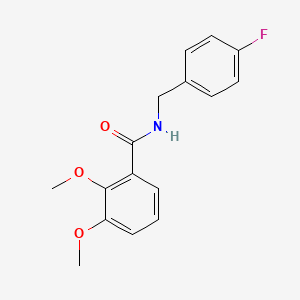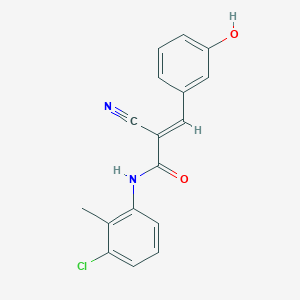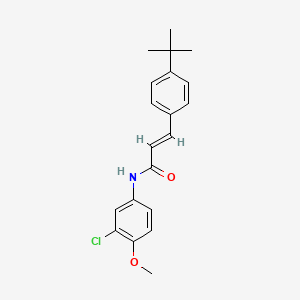![molecular formula C14H19N3 B5797283 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline, also known as DMPEA, is a chemical compound that has been the subject of scientific research in recent years. DMPEA is a pyrazole derivative, which means it contains a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood. However, it has been proposed that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may act as an inhibitor of certain enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may also interact with cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a relatively low toxicity profile. However, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline also has some limitations. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline. One potential area of investigation is the development of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the use of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline as a fluorescent probe for bioimaging. Additionally, the synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based materials with unique properties is an area of interest for materials science researchers. Further studies are needed to fully understand the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline can be achieved through several methods, including the reaction of 3,5-dimethylpyrazole with 4-ethylaniline in the presence of a catalyst or the reduction of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-nitroaniline. The purity of the final product can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been studied for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of materials with unique properties.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-4-13-5-7-14(8-6-13)15-10-17-12(3)9-11(2)16-17/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQUEQZWYZOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)

![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)
![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)


